N-(2-cyclopropyl-3-methyloxolan-3-yl)-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonamide
Description
N-(2-cyclopropyl-3-methyloxolan-3-yl)-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopropyl group, an oxolane ring, and a tetrahydroimidazo[1,2-a]pyridine moiety, making it an interesting subject for chemical and pharmacological studies.
Properties
IUPAC Name |
N-(2-cyclopropyl-3-methyloxolan-3-yl)-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-11-4-3-5-13-17-14(10-19(11)13)23(20,21)18-16(2)8-9-22-15(16)12-6-7-12/h10-12,15,18H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFLQDWUPGLQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=NC(=CN12)S(=O)(=O)NC3(CCOC3C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-3-methyloxolan-3-yl)-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonamide typically involves multiple steps:
Formation of the Oxolane Ring: The initial step often involves the cyclization of a suitable precursor to form the oxolane ring. This can be achieved through intramolecular nucleophilic substitution reactions under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, which may involve reagents like diazomethane or Simmons-Smith reagents.
Construction of the Tetrahydroimidazo[1,2-a]pyridine Core: This step involves the condensation of appropriate amines and aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyridine ring system.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactions, automated synthesis, and stringent purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and oxolane rings, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring, potentially reducing double bonds or nitro groups if present.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, especially on the aromatic and heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, antiviral, or anticancer activities.
Medicine
In medicine, the compound could serve as a lead compound for drug development
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-3-methyloxolan-3-yl)-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound could potentially inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-cyclopropyl-3-methyloxolan-3-yl)-5-methyl-5,6,7,8-tetrahydroimidazo[1,
N-(2-cyclopropyl-3-methyloxolan-3-yl)-5-methylimidazo[1,2-a]pyridine-2-sulfonamide: Similar structure but lacks the tetrahydro component.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
